molecular formula C18H21N3O4S2 B2988088 N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 898430-28-9

N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No. B2988088
CAS RN: 898430-28-9
M. Wt: 407.5
InChI Key: UPOFDPKOGJBITB-UHFFFAOYSA-N
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Description

N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide is a compound that has been extensively studied for its potential use in scientific research. This compound is a quinoline derivative that has been shown to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

Research by Aleksandrov et al. (2020) detailed the synthesis and reactivity of related quinoline derivatives, demonstrating methodologies that could be applicable to compounds like N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide. Their work on electrophilic substitution reactions could provide insights into functionalizing similar compounds for varied applications (Aleksandrov, A., Zablotskii, D. A., & El’chaninov, M. M., 2020).

Antimicrobial and Antitubercular Activity

A study by Kantevari et al. (2011) on novel substituted aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones, including antimycobacterial evaluations, showcases the potential of quinoline derivatives in combating infectious diseases. This suggests that compounds like this compound could be explored for their antimicrobial properties (Kantevari, S., Reddy Patpi, S., Sridhar, B., Yogeeswari, P., & Sriram, D., 2011).

Anticancer Activity

El Rayes et al. (2019) conducted a study on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds, exploring their anticancer activity. Their findings highlight the quinoxaline ring's potential as a scaffold for developing peptidomimetic side chains, indicating a possible research direction for compounds with structures similar to this compound in cancer treatment (El Rayes, S. E., Aboelmagd, A., Gomaa, M., Ali, I., Fathalla, W., Pottoo, F., & Khan, F., 2019).

Dual Receptor Tyrosine Kinase Inhibition

Mannion et al. (2009) explored N-(4-(6,7-disubstituted-quinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides, targeting c-Met and VEGFR2 tyrosine kinases. Their potent inhibition of these kinases, along with favorable pharmacokinetics and efficacy in tumor models, demonstrates the therapeutic potential of quinoline derivatives in oncology, suggesting a research avenue for this compound (Mannion, M. R., Raeppel, S., Claridge, S., et al., 2009).

Optical Properties and Applications

The study of optical properties and potential applications as invisible ink dyes by Bogza et al. (2018) on functionally substituted quinolines provides a basis for considering this compound in material science and optoelectronic applications. Their findings on fluorescence quantum yields and structure-optical property relationships offer insights into designing compounds for specific optical applications (Bogza, Y. P., Rastrepin, A. A., Nider, V. V., et al., 2018).

properties

IUPAC Name

N-propyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-2-9-19-17(22)18(23)20-14-8-7-13-5-3-10-21(15(13)12-14)27(24,25)16-6-4-11-26-16/h4,6-8,11-12H,2-3,5,9-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOFDPKOGJBITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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